molecular formula C25H30N4O4 B14135499 methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate CAS No. 843638-71-1

methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B14135499
CAS No.: 843638-71-1
M. Wt: 450.5 g/mol
InChI Key: FBIJDPKKUDSORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole ring or the piperazine moiety .

Mechanism of Action

The mechanism of action of methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate is unique due to its specific structural features, such as the combination of the indole ring with the benzylpiperazine moiety.

Properties

CAS No.

843638-71-1

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

methyl 3-[3-(4-benzylpiperazin-1-yl)propanoylamino]-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19-22(20)23(24(26-19)25(31)33-2)27-21(30)11-12-28-13-15-29(16-14-28)17-18-7-4-3-5-8-18/h3-10,26H,11-17H2,1-2H3,(H,27,30)

InChI Key

FBIJDPKKUDSORZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)OC)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.